Ethyl iododifluoroacetate

説明

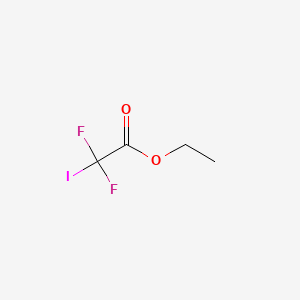

Structure

2D Structure

3D Structure

特性

IUPAC Name |

ethyl 2,2-difluoro-2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5F2IO2/c1-2-9-3(8)4(5,6)7/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGWXXIZVRRTDKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(F)(F)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5F2IO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371909 | |

| Record name | Ethyl iododifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7648-30-8 | |

| Record name | Ethyl iododifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl difluoro(iodo)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for the Generation of Reactive Intermediates from Ethyl Iododifluoroacetate

Generation of Difluoromethyl Radicals

The ethoxycarbonyldifluoromethyl radical (•CF₂CO₂Et) is a key intermediate for forming new carbon-carbon bonds. Several methods have been developed for its generation from ethyl iododifluoroacetate.

Single Electron Transfer (SET) Processes

Single Electron Transfer (SET) is a fundamental mechanism for the generation of the •CF₂CO₂Et radical from this compound. This process typically involves the transfer of an electron from a reducing agent, such as a metal, to the this compound molecule. This transfer leads to the formation of a radical anion, which then fragments by cleaving the weak carbon-iodine bond to release the iodide anion and the desired difluoromethyl radical.

Evidence for a radical mechanism initiated by a SET process has been established in reactions involving metals. For instance, the reaction of this compound with olefins in the presence of zinc and a nickel catalyst (NiCl₂·6H₂O) proceeds via a SET mechanism. cmu.edu The occurrence of free radical intermediates in such reactions has been confirmed through techniques like electron paramagnetic resonance (EPR) spectroscopy, using spin traps such as phenyl tert-butyl nitrone (PBN) to detect the ethoxycarbonyldifluoromethyl radical. cmu.edu A proposed radical mechanism often involves the transfer of a single electron from the metallic species to the halogenated compound. cmu.edu

Radical Initiators: AIBN and Sulfur/Selenium Reagents (e.g., SCF₃, SeCF₃)

The generation of difluoromethyl radicals from this compound can be effectively achieved using classical radical initiators like azobisisobutyronitrile (AIBN). The AIBN-initiated radical addition of this compound to various alkenes has been shown to be a convenient method, producing the corresponding addition products in good to excellent yields while tolerating a range of functional groups. researchgate.netacs.org

More recently, air-stable trifluoromethylthio (SCF₃) and trifluoromethylseleno (SeCF₃) reagents have been demonstrated to act as effective free-radical initiators for this compound in reductive reactions. mdpi.comresearchgate.net These reagents facilitate the difluoroalkylation of both alkynes and alkenes. mdpi.comresearchgate.net For example, in copper-catalyzed reactions, these reagents can initiate the formation of the •CF₂CO₂Et radical, which then participates in subsequent addition reactions. mdpi.comresearchgate.net

Photochemical Activation and Photoexcitation

Photochemical methods provide a mild and efficient pathway to generate difluoromethyl radicals from this compound. Visible-light photoredox catalysis has emerged as a powerful tool for this transformation. mdpi.comresearchgate.net In these systems, a photocatalyst, upon absorbing visible light, becomes excited and can engage in an electron transfer process with this compound to generate the •CF₂CO₂Et radical. researchgate.net

Another photochemical activation strategy involves the formation of an electron donor-acceptor (EDA) complex. st-andrews.ac.ukacs.org These complexes can form between an electron-rich species and this compound. Upon irradiation with visible light, the EDA complex absorbs energy, promoting a single electron transfer to generate the radical intermediate. st-andrews.ac.uk This approach has been successfully applied to the difluoroalkylation of β-ketoesters. st-andrews.ac.uk Mechanistic studies, including UV-vis spectroscopy, have confirmed that the formation of an EDA complex leads to a bathochromic shift, enabling the absorption of visible light and subsequent radical generation. st-andrews.ac.uk Even in the absence of a dedicated photocatalyst, direct photoexcitation of an EDA complex formed between substrates can initiate the radical reaction. researchgate.net

Reductive Reactions (e.g., Zn, Na₂S₂O₄)

Reductive methods are widely used to generate the ethoxycarbonyldifluoromethyl radical from this compound. Metallic reductants, particularly zinc (Zn), are commonly employed. The reaction of this compound with alkenes in the presence of zinc, often catalyzed by nickel salts, is a practical route to α,α-difluoro-functionalized esters. acs.org This reaction is believed to proceed through a radical mechanism initiated by single electron transfer from the metal. cmu.edu

Sodium dithionite (B78146) (Na₂S₂O₄), a readily available and inexpensive reducing agent, is also highly effective for initiating radical reactions with this compound. researchgate.netcas.cn It can initiate the addition of this compound to alkenes, yielding the corresponding adducts in good yields. researchgate.net This method has been applied to the synthesis of α,α-difluoro-γ-butyrolactones, where the initial radical addition product is subsequently hydrolyzed and cyclized. researchgate.netcas.cn The Na₂S₂O₄-initiated reaction is versatile and has been used for the fluoroalkylation of various unsaturated compounds. cas.cn

| Reductant | Substrate(s) | Product Type | Yield Range | Reference(s) |

| Zn / NiCl₂·6H₂O | Alkenes | α,α-Difluoro-functionalized esters | N/A | cmu.edu, acs.org |

| Na₂S₂O₄ | Alkenes | Addition products / α,α-Difluoro-γ-butyrolactones | 62-78% (addition) | researchgate.net |

Generation of Difluorocarbene Intermediates

While more commonly generated from its bromo-analogue (ethyl bromodifluoroacetate), this compound can also serve as a precursor to difluorocarbene (:CF₂). The generation of difluorocarbene from halo-difluoroacetates typically occurs under basic conditions, proceeding through decomposition. chinesechemsoc.org Although feasible, the use of this compound for this purpose has been reported to result in lower yields compared to other precursors like ethyl bromodifluoroacetate, chlorodifluoromethane (B1668795) (HCF₂Cl), or (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br). chinesechemsoc.org In one study, the reaction of 2-aminoarylketones with various difluorocarbene precursors showed that this compound could generate :CF₂ to form 3-fluorinated oxindoles, albeit less efficiently than ethyl bromodifluoroacetate. chinesechemsoc.org

Formation of Organometallic Difluoroacetate (B1230586) Reagents (e.g., Reformatsky Reagents)

This compound is a key reagent in the Reformatsky reaction for the synthesis of α,α-difluoro-β-hydroxy esters. This reaction involves the formation of an organozinc intermediate, known as a Reformatsky reagent, by reacting this compound with activated zinc metal. This organometallic species, [IZnCF₂CO₂Et], then acts as a nucleophile, adding to carbonyl compounds like ketones and aldehydes. nih.govresearchgate.net

Significant progress has been made in developing enantioselective versions of this reaction. By using chiral ligands, the addition of the difluorinated Reformatsky reagent to ketones can be controlled to produce products with high enantiomeric excess. nih.govgrafiati.com Two main approaches have been successful:

Two-Step Protocol: The pre-formed Reformatsky reagent is generated from this compound and zinc dust and then reacted with the ketone in the presence of a chiral ligand. This method has provided good yields and enantioselectivities (75-84% ee). nih.gov

One-Pot Protocol: A more convenient method involves the in-situ generation of the Reformatsky reagent using diethylzinc (B1219324) (Et₂Zn) or dimethylzinc (B1204448) (Me₂Zn) as the zinc source at lower temperatures. nih.govresearchgate.net This homogeneous approach often leads to higher enantioselectivities (80-91% ee) and can be more efficient. nih.govgrafiati.com

The choice of the zinc source and reaction conditions can influence the efficiency and stereochemical outcome of the reaction.

| Zinc Source | Carbonyl Substrate | Chiral Ligand Example | Enantiomeric Excess (ee) | Reference(s) |

| Zinc dust | Alkyl aryl ketones | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | 75-84% | nih.gov |

| Diethylzinc (Et₂Zn) | Alkyl aryl ketones | (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol | 80-91% | nih.gov |

Mechanistic Investigations of Transformations Involving Ethyl Iododifluoroacetate

Spectroscopic Characterization of Radical Intermediates: Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for the detection and characterization of species with unpaired electrons, such as free radicals. ethz.chwikipedia.orgyoutube.com In the context of reactions involving ethyl iododifluoroacetate, EPR spectroscopy has been instrumental in providing direct evidence for the existence of radical intermediates. cmu.edunih.govresearchgate.net

The generation of the ethoxycarbonyldifluoromethyl radical from this compound is a key step in many of its transformations. cmu.edunih.gov Researchers have successfully trapped this radical using various spin traps, allowing for its characterization by EPR. cmu.edunih.govresearchgate.net Commonly used spin traps include phenyl tert-butyl nitrone (PBN), 5,5-dimethyl-1-pyrroline-N-oxide (DMPO), and 2-methyl-2-nitrosopropane (B1203614) (MNP). cmu.edunih.govresearchgate.net The resulting spin adducts are more stable and yield well-resolved EPR spectra, which provide valuable information about the structure of the transient radical. cmu.edunih.gov

For instance, in the reaction of this compound with 1-tetradecene (B72687) in the presence of a zinc-nickel chloride system, EPR analysis confirmed a single electron transfer process by trapping the ethoxycarbonyldifluoromethyl radical. cmu.edunih.gov The EPR spectra of the adducts formed with different spin traps were recorded and analyzed. cmu.edunih.gov Furthermore, in the presence of electron-rich olefins, a second radical intermediate, formed by the addition of the initial radical to the olefin, has also been trapped and characterized by EPR. nih.gov

Below is a table summarizing the spin traps used to detect the ethoxycarbonyldifluoromethyl radical and the general characteristics of the resulting EPR spectra.

| Spin Trap | Radical Trapped | General Spectral Feature | Reference |

| Phenyl tert-butyl nitrone (PBN) | Ethoxycarbonyldifluoromethyl | Doublet of triplets | cmu.edu |

| 5,5-Dimethyl-1-pyrroline-N-oxide (DMPO) | Ethoxycarbonyldifluoromethyl | Persistent radical with well-resolved spectrum | cmu.edu |

| 2-Methyl-2-nitrosopropane (MNP) | Ethoxycarbonyldifluoromethyl | Spin adduct observed | cmu.edu |

Computational Chemistry and Density Functional Theory (DFT) Studies

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for investigating the mechanisms of reactions involving this compound. rsc.orgresearchgate.netrsc.orgwikipedia.org DFT allows for the calculation of the electronic structure and energies of molecules, transition states, and intermediates, providing deep insights into reaction pathways and selectivity. wikipedia.orgnih.govmdpi.com

DFT studies have been employed to:

Elucidate reaction mechanisms: By calculating the energy profiles of different possible pathways, DFT can help determine the most likely mechanism. rsc.orgresearchgate.net For example, in a cascade [3+2] carbocyclization of ene-vinylidenecyclopropanes, DFT calculations supported a mechanism involving the initial addition of an iodine radical followed by a series of cyclizations and ring-opening steps. rsc.org

Understand stereoselectivity: DFT can be used to model the transition states leading to different stereoisomers, helping to explain the origins of enantioselectivity in asymmetric reactions. nih.gov

Investigate the role of noncovalent interactions: DFT methods, particularly those that include corrections for dispersion forces, are crucial for studying the subtle noncovalent interactions that can influence catalysis and reactivity. nih.gov

Predict spectroscopic properties: DFT calculations can be used to predict EPR hyperfine coupling constants, aiding in the interpretation of experimental spectra. researchgate.net

For example, in a phosphine-catalyzed 1,3-carbobromination of allyl carboxylates, DFT calculations suggested a non-chain radical mechanism involving the formation of an electron donor-acceptor complex, 1,2-radical migration, and a bromine-atom transfer process. nih.gov The calculations showed that the bromine-atom transfer from a bromo-phosphine radical intermediate is highly exergonic and has a low energy barrier. nih.gov

Elucidation of Radical Chain Reaction Mechanisms

Radical chain reactions are a common feature of transformations involving this compound. libretexts.org These reactions typically consist of three main stages: initiation, propagation, and termination. libretexts.org The initiation step generates the initial radical species, often through homolytic cleavage of the carbon-iodine bond in this compound, which can be induced by light, heat, or a chemical initiator. rsc.orglibretexts.org The propagation steps involve a series of reactions where a radical reacts with a stable molecule to form a product and another radical, which continues the chain. libretexts.org Termination occurs when two radicals combine, ending the chain reaction. libretexts.org

Atom Transfer Radical Addition (ATRA) is a key reaction pathway involving this compound, allowing for the simultaneous formation of a carbon-carbon and a carbon-iodine bond across a double bond. nih.gov This atom-economical process is valuable for the synthesis of complex fluorinated molecules. nih.gov The general mechanism involves the addition of the ethoxycarbonyldifluoromethyl radical to an alkene, followed by the transfer of an iodine atom from another molecule of this compound to the resulting alkyl radical, thereby regenerating the chain-carrying radical. rsc.org

Photoredox catalysis has emerged as a powerful tool for initiating ATRA reactions under mild conditions. nih.gov For example, the photocatalyst Ir[(dF(CF₃)ppy)₂(dtbbpy)]PF₆ has been shown to be highly efficient in promoting the ATRA of this compound to various olefins. nih.gov A visible-light promoted, catalyst-free ATRA-elimination (ATRE) reaction has also been developed, where dimethylacetamide (DMA) acts as an electron donor to initiate the radical process. mdpi.comwustl.edu Mechanistic studies, including radical trapping experiments, have confirmed the involvement of radical intermediates in these transformations. mdpi.comwustl.edu

Single Electron Transfer (SET) is another fundamental mechanism that initiates radical reactions of this compound. cmu.edunih.gov In a SET process, an electron is transferred from a donor to an acceptor, leading to the formation of radical ions. In the case of this compound, it can act as an electron acceptor.

SET mechanisms are often operative in reactions mediated by metals or photoredox catalysts. cmu.eduacs.org For instance, the reaction of this compound with olefins in the presence of a Zn/NiCl₂ system proceeds via a SET mechanism, as confirmed by EPR studies. cmu.edunih.gov The formation of an electron donor-acceptor (EDA) complex between this compound and an electron-rich species can also lead to a SET event upon photoexcitation. wustl.edursc.org This has been observed in the visible-light-promoted α-difluoroalkylation of β-ketoesters, where an EDA complex between the enolate of the β-ketoester and this compound is formed. rsc.org

This compound is a valuable reagent in cascade radical cyclization reactions, which allow for the rapid construction of complex polycyclic structures from simple acyclic precursors. rsc.orgacs.org These cascades are typically initiated by the generation of the ethoxycarbonyldifluoromethyl radical, which then undergoes a series of intramolecular additions to unsaturated bonds within the substrate. rsc.org

A plausible mechanism for such a cascade, as supported by experimental and computational studies, involves the initial addition of the radical to an alkene or alkyne, followed by one or more cyclization steps to form new rings. rsc.orgmdpi.com The sequence terminates when the final radical is quenched, for example, by abstracting an iodine atom from this compound, which also propagates the radical chain. rsc.org These cascade reactions have been successfully employed in the synthesis of various heterocyclic compounds, such as difluoro-γ-lactams. acs.org For instance, a photoredox/iodide dual catalytic system enables the aminodifluoroalkylation of alkenes to access these lactams through a cascade process. acs.org

Role of Noncovalent Interactions in Catalysis and Reactivity

Noncovalent interactions, although weak, can play a decisive role in controlling the reactivity and selectivity of chemical reactions. nih.gov In transformations involving this compound, noncovalent interactions such as hydrogen bonding and halogen bonding are increasingly recognized as important factors. rsc.orgresearchgate.net

For example, organophosphine catalysts have been used to promote the atom transfer radical addition of this compound to alkenes. researchgate.net Mechanistic studies suggest that the reaction may be initiated by noncovalent interactions between the organophosphine and the carbon-iodine bond of the fluoroalkyl iodide. researchgate.netresearchgate.net Similarly, visible-light-promoted fluoroalkylation reactions have been developed that are initiated by noncovalent interactions between a solvent like acetone (B3395972) and the fluoroalkyl iodide, forming an electron donor-acceptor (EDA) complex. wustl.edursc.org

In asymmetric catalysis, noncovalent interactions between a chiral catalyst and the substrates are crucial for achieving high stereoselectivity. nih.govrsc.org For instance, in the phase-transfer-catalyzed asymmetric α-difluoroalkylation of β-ketoesters, hydrogen bonding between the catalyst and the substrate is believed to play a role in stereocontrol. rsc.org Understanding and harnessing these subtle interactions is a key area of research for the development of new and more efficient catalytic systems for transformations involving this compound.

Kinetic and Thermodynamic Considerations in Reaction Pathways

The outcome of chemical reactions involving this compound is profoundly influenced by the interplay of kinetic and thermodynamic factors. These principles govern the reaction rate and the relative stability of products, respectively, thereby determining the final product distribution. Understanding the energy landscape of the reaction pathways is crucial for controlling selectivity and optimizing yields in the synthesis of complex fluorinated molecules.

A pivotal step in many transformations of this compound is the homolytic cleavage of the carbon-iodine bond to generate the electrophilic ethoxycarbonyldifluoromethyl radical (•CF₂CO₂Et). This radical intermediate is central to numerous subsequent transformations, including additions to unsaturated systems and cyclizations. researchgate.netresearchgate.net The reaction pathway that ensues is often a delicate balance between the rate at which different products are formed (kinetic control) and the ultimate stability of those products (thermodynamic control). rsc.orgchinesechemsoc.org

A reaction is under kinetic control when it is conducted under conditions (often lower temperatures) where the product distribution is determined by the lowest activation energy barrier, leading to the fastest-forming product. rsc.orglibretexts.org Conversely, a reaction is under thermodynamic control when conditions (often higher temperatures) allow for the reaction to be reversible, enabling an equilibrium to be established. In this scenario, the product distribution reflects the relative thermodynamic stability of the products, favoring the lowest-energy species. rsc.orglibretexts.org

A clear illustration of these competing factors is found in the visible-light-promoted Atom Transfer Radical Addition-Elimination (ATRE) reaction between this compound and alkenes. mdpi.com The initial, rapid step is the radical addition to the alkene, which is often reversible. This leads to an intermediate product, the Atom Transfer Radical Addition (ATRA) adduct. This ATRA adduct can then undergo a slower, base-mediated elimination to yield the final, more stable, fluoroalkylated alkene. The ATRA product can be considered the kinetic product, while the eliminated alkene is the thermodynamic product.

The choice of solvent and base has been shown to significantly influence the ratio of these products, demonstrating how reaction conditions can be tuned to favor either the kinetic or thermodynamic pathway. mdpi.com For instance, in the reaction of tert-butyl allylcarbamate with this compound, the solvent plays a critical role in product selectivity.

Table 1: Influence of Reaction Conditions on the Outcome of the Reaction between tert-butyl allylcarbamate and this compound mdpi.com

| Entry | Solvent | Base | Yield of ATRE Product (%) | Yield of ATRA Product (%) |

| 1 | MeCN | K₃PO₄ | - | 29 |

| 2 | THF | K₃PO₄ | - | Trace |

| 3 | Toluene | K₃PO₄ | - | Trace |

| 4 | Dioxane | K₃PO₄ | - | Trace |

| 5 | DMSO | K₃PO₄ | 10 | Trace |

| 6 | DMA | K₃PO₄ | 45 | 11 |

| 7 | DMF | K₃PO₄ | 35 | 15 |

| 8 | DMA | K₂CO₃ | 51 | 10 |

| 9 | DMA | Cs₂CO₃ | 55 | 9 |

| 10 | DMA | DBU | 71 | - |

Data sourced from a study on visible-light-promoted ATRE reactions. mdpi.com The reaction was performed to optimize conditions for the desired ATRE product.

The data indicates that polar aprotic solvents like DMA and DMF, in combination with a strong, non-nucleophilic base like DBU, favor the formation of the thermodynamically stable elimination product. In contrast, less optimal conditions may yield higher proportions of the kinetically favored addition product. mdpi.com

In copper-catalyzed systems, the ligand choice and the oxidation state of the copper center (e.g., Cu(I)/Cu(II)/Cu(III) catalytic cycles) modify the activation energies for the various steps in the reaction mechanism. mdpi.com This catalytic modulation of the reaction's energy profile allows for high selectivity in complex transformations, such as difluoroalkylation-coupling reactions, by lowering the barrier for a desired pathway while leaving competing pathways inaccessible under the reaction conditions. mdpi.comresearchgate.net

Catalytic Strategies for Chemical Transformations with Ethyl Iododifluoroacetate

Transition Metal Catalysis

Transition metal catalysis provides powerful tools for activating ethyl iododifluoroacetate, facilitating a range of chemical transformations. Key metals employed for this purpose include copper, nickel, and manganese, each exhibiting unique catalytic cycles and reactivity patterns.

Copper is a versatile and cost-effective catalyst for reactions involving this compound. It can mediate or catalyze various transformations, including cross-coupling, addition, and cyclization reactions. elsevierpure.comresearchgate.net Copper's accessibility and unique redox properties make it a popular choice for generating difluoroalkyl radicals or organocopper intermediates.

The functionality of copper catalysis in these reactions is heavily reliant on its ability to cycle between different oxidation states, primarily Cu(I) and Cu(II), and sometimes involving a transient Cu(III) state.

Cu(I)/Cu(II) Cycle: A common mechanism involves a single-electron transfer (SET) from a Cu(I) species to this compound. This generates a difluoroacetate (B1230586) radical (•CF₂CO₂Et) and a Cu(II) species. The radical can then engage with a substrate, such as an alkene or alkyne. mdpi.com In some processes, the Cu(I) species is generated in situ from the reduction of a Cu(II) precursor. mdpi.com This Cu(II)/Cu(I)-mediated radical process has been proposed for cyanodifluoroalkylation and other addition reactions. mdpi.com The reactivity of the Cu(II)-thiosulfate system in reducing Cr(VI) highlights the rapid redox cycling of Cu(II)-Cu(I)-Cu(II), a fundamental process that can be applied to other chemical systems. nih.gov

Cu(I)/Cu(II)/Cu(III) Cycle: In certain transformations, a Cu(III) intermediate is proposed. For instance, after the formation of a carbon-centered radical intermediate from the reaction of the difluoroacetate radical with a substrate, this new radical can be trapped by a Cu(II) species to form an organocopper(III) complex. mdpi.com Reductive elimination from this Cu(III) intermediate then furnishes the final product and regenerates a Cu(I) catalyst, closing the catalytic cycle. mdpi.com This pathway has been suggested as a possibility in the copper-mediated difluoroacetylation of alkenes. mdpi.com While less common, the involvement of Cu(III) is an important consideration in understanding the complete mechanistic picture of these reactions. researchgate.net

Many copper-catalyzed transformations of this compound proceed through radical intermediates. mdpi.com The generation of the key •CF₂CO₂Et radical is typically initiated by a reductive process involving a low-valent copper species. mdpi.com

For example, the reaction can be initiated by the reduction of this compound by Cu(0) or Cu(I) to form the difluoroalkyl radical. mdpi.com This radical can then participate in various reactions:

Atom Transfer Radical Addition (ATRA): The radical adds to unsaturated bonds like those in alkenes and alkynes. nih.govacs.org

Radical Cyclizations: In appropriately designed substrates, the initially formed radical can trigger intramolecular cyclization cascades. mdpi.com Wu's group, for instance, realized the copper-mediated free-radical cyclization of naphthalenyl iododifluoromethyl ketones with olefins. mdpi.com

Difunctionalization Reactions: Liang and coworkers demonstrated that air-stable SCF₃ and SeCF₃ reagents could initiate the radical process with this compound, leading to the difluoroalkylation of alkynes and alkenes. mdpi.com

These radical processes are often highly efficient and can be conducted under mild conditions, demonstrating the utility of copper in harnessing the reactivity of this compound. researchgate.net

Nickel has emerged as a powerful catalyst for cross-coupling and multicomponent reactions involving fluoroalkyl halides like this compound. acs.orgacs.org Nickel catalysts can engage in reductive coupling of electrophiles, enabling the formation of multiple carbon-carbon bonds in a single operation. nih.gov

An example of a nickel-catalyzed three-component reaction is the aryldifluoroalkylation of acrylonitriles and acrylates using arylboronic acids and difluoroalkyl halides. acs.org A proposed mechanism for such reductive couplings involves the oxidative addition of an acyl chloride to a Ni(0) species to form a Ni(II) complex. nih.gov Concurrently, a Ni(0) or Ni(I) species mediates the single-electron reduction of the fluoroalkyl iodide (like this compound) to generate a fluoroalkyl radical. nih.gov This radical adds to an alkene, and the resulting alkyl radical is captured by the acyl-nickel complex to form the final product. nih.gov

Table 1: Selected Nickel-Catalyzed Carboacylation of Alkenes with this compound nih.gov

| Alkene Substrate | Acyl Chloride | Product Yield |

| Allyl hexanoate | 4-tert-butylbenzoyl chloride | 91% |

| Allyl hexanoate | 4-methoxybenzoyl chloride | 83% |

| Allyl hexanoate | 2-thiophenecarbonyl chloride | 72% |

| Allyl hexanoate | Heptanoyl chloride | 42% |

Conditions: NiCl₂•glyme (10 mol%), dtbbpy (20 mol%), alkene (1.0 equiv.), this compound (1.0 equiv.), acyl chloride (1.5 equiv.), Mn (3.0 equiv.), CH₃CN, 25 °C, 20 h. nih.gov

A significant advancement in this field is the merger of nickel catalysis with photoredox catalysis. acs.orgresearchgate.net This dual catalytic system allows for the generation of radical intermediates under exceptionally mild conditions using visible light, which are then funneled into a nickel-catalyzed cross-coupling cycle. researchgate.netrsc.org

This strategy has been successfully applied to the enantioselective difluoroalkylation of β-ketoesters. acs.org In a typical system, an iridium or ruthenium-based photocatalyst absorbs visible light and enters an excited state. This excited photocatalyst reduces the this compound to generate the •CF₂CO₂Et radical via a single-electron transfer. acs.orgresearchgate.net This radical is then captured by a chiral nickel(II) complex. The resulting intermediate undergoes reductive elimination to form the C-CF₂CO₂Et bond with high enantioselectivity, affording products with quaternary stereocenters. acs.org This cooperative approach provides access to chiral difluoroalkylated compounds that are challenging to synthesize using other methods. acs.orgresearchgate.net

Manganese, particularly in the form of dimanganese decacarbonyl (Mn₂(CO)₁₀), is an effective and earth-abundant catalyst for radical reactions initiated by light. sci-hub.seoaepublish.com The weak Mn-Mn bond in Mn₂(CO)₁₀ can be homolytically cleaved by visible light or heat to generate two •Mn(CO)₅ metalloradicals. sci-hub.seoaepublish.com

This •Mn(CO)₅ radical is highly reactive and can abstract an iodine atom from this compound to generate the difluoroacetate radical (•CF₂CO₂Et) and Mn(CO)₅I. sci-hub.se The generated carbon-centered radical can then add to alkenes or alkynes in a Giese-type addition reaction. researchgate.net This method has been used for the iododifluoromethylation of various unsaturated substrates with high E/Z selectivity for alkynes. sci-hub.se The catalytic cycle is a key aspect of manganese-catalyzed C-H functionalization reactions. nih.gov Dimeric manganese(I) complexes have also been shown to catalyze hydroarylation and hydroalkenylation reactions. nju.edu.cn

Table 2: Mn₂(CO)₁₀-Catalyzed Iododifluoromethylation of Unsaturated Compounds sci-hub.se

| Substrate | Catalyst Loading | Irradiation | Product Yield | E/Z Ratio |

| Alkyne | 10 mol% | 6 W Blue LED | Good | >90:10 |

| Alkene | 10 mol% | 6 W Blue LED | Good | N/A |

Conditions typically involve this compound as the radical source. sci-hub.se

Nickel-Catalyzed Reactions

Organocatalysis

Organocatalysis offers an alternative to metal-based systems, often with the advantages of lower toxicity and cost.

Organophosphine compounds have been successfully employed as catalysts for the atom transfer radical addition (ATRA) and Heck-type reactions between alkenes and this compound. acs.orgnih.govfigshare.com This methodology proceeds under mild reaction conditions and exhibits excellent functional group tolerance, as well as high chemo- and regioselectivities. acs.orgnih.govfigshare.com Mechanistic investigations suggest that the reaction may be initiated through noncovalent interactions between the organophosphine catalyst and the carbon-iodine bond of this compound. acs.orgnih.govfigshare.com A variety of terminal alkenes, including allylbenzenes with diverse substituents and aliphatic olefins, are compatible with this reaction, providing the difluoroalkylated products in excellent yields. acs.org

Table 4: Organophosphine-Catalyzed Difluoroalkylation of Alkenes

| Alkene Substrate | Catalyst | Product Type | Yield | Reference |

|---|---|---|---|---|

| 1-Allyl-4-methylbenzene | Tris(p-methoxyphenyl)phosphine | ATRA product | Excellent | acs.org |

| Allylbenzenes (various substituents) | Tris(p-methoxyphenyl)phosphine | ATRA products | Excellent | acs.org |

Phase-transfer catalysis (PTC) provides a powerful method for conducting reactions in biphasic systems, and chiral phase-transfer catalysts can induce asymmetry. nih.govresearchgate.netbeilstein-journals.org A phase-transfer-catalyzed asymmetric α-difluoroalkylation of β-ketoesters has been developed, which is promoted by visible light. st-andrews.ac.ukrsc.org This approach allows for the formation of quaternary stereocenters with moderate enantiomeric enrichment and high isolated yields. st-andrews.ac.ukrsc.org Mechanistic studies indicate that the reaction proceeds via the generation of a difluoroalkyl radical from an in situ formed electron donor-acceptor (EDA) complex that absorbs visible light. st-andrews.ac.ukrsc.org The use of chiral nonracemic onium salts or crown ethers as phase-transfer catalysts is a general strategy for achieving asymmetric synthesis under mild conditions. nih.gov

Table 5: Asymmetric α-Difluoroalkylation of β-Ketoesters via Phase-Transfer Catalysis

| Substrate | Radical Precursor | Catalyst System | Product | Enantiomeric Ratio (er) | Yield | Reference |

|---|---|---|---|---|---|---|

| β-Ketoester (1a) | This compound (2a) | Chiral Phase-Transfer Catalyst, Visible Light | α-difluoroalkylated β-ketoester (3a) | Mild | Up to 99% | st-andrews.ac.ukrsc.org |

Metal-Free Methodologies

Metal-free approaches for difluoroalkylation reactions are highly desirable from a sustainability perspective.

Visible-light-promoted reactions have been at the forefront of these developments. A catalyst-free, direct fluoroalkylation of olefins driven by the photochemical activity of an electron donor-acceptor (EDA) complex between a solvent (like DMA) and fluoroalkyl iodides has been reported. nih.govwustl.edu This method is operationally simple and efficient, with a high tolerance for various functional groups. nih.govwustl.edu The reaction can proceed via an atom transfer radical addition (ATRA) or an atom transfer radical addition-elimination (ATRE) pathway, depending on the reaction conditions and substrates. nih.govwustl.edu

In a similar vein, a visible-light-promoted cross-coupling of this compound with silyl (B83357) enol ethers has been developed for the synthesis of β-fluoroenones. researchgate.net This transformation is mediated by non-covalent interactions where the solvent acts as an electron donor, highlighting a metal-free activation strategy. researchgate.net

Organophosphine-catalyzed reactions, as described in section 4.2.1, also represent a significant class of metal-free methodologies for the difluoroalkylation of alkenes with this compound. acs.orgnih.govfigshare.com The proposed mechanism, involving noncovalent interactions, avoids the use of metal catalysts. acs.org

Table 6: Metal-Free Difluoroalkylation Reactions

| Reaction Type | Substrate | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| ATRA/ATRE | Olefins | This compound | Visible light, DMA (solvent as electron donor) | Fluoroalkylated alkenes | nih.govwustl.edu |

| Cross-coupling | Silyl enol ethers | This compound | Visible light, solvent as electron donor | β-Fluoroenones | researchgate.net |

Visible Light Photoredox Catalysis (Photocatalysis)

Visible light photoredox catalysis has emerged as a powerful and sustainable strategy for initiating chemical transformations with this compound. This approach utilizes low-energy visible light to generate highly reactive radical species under mild conditions, offering significant advantages over traditional methods that often require harsh reagents or high temperatures. The core principle involves the excitation of a photocatalyst by light, which then engages in an electron transfer event with this compound to produce the key ethoxycarbonyldifluoromethyl radical (•CF₂CO₂Et).

Photoinduced Electron Transfer Processes for Radical Generation

The generation of the crucial difluoroacetate radical from this compound via visible light is primarily achieved through photoinduced electron transfer (PET) processes. These processes can be broadly categorized into two main pathways: photocatalyst-mediated single-electron transfer (SET) and the formation of an electron donor-acceptor (EDA) complex.

In a typical photocatalytic cycle, a photocatalyst (PC), such as an iridium or ruthenium complex, absorbs visible light to reach an excited state (PC*). researchgate.net This excited state is a potent redox agent, capable of donating an electron to this compound. This single-electron transfer (SET) is a reductive quenching process, where the C–I bond of the this compound is cleaved, releasing the ethyl difluoroacetate radical and an iodide anion, while the photocatalyst is oxidized (PC⁺). The original photocatalyst is then regenerated in a subsequent step of the catalytic cycle to enable the transformation to proceed. researchgate.netacs.org

A plausible mechanism for this process is the excitation of a photocatalyst like fac-Ir(ppy)₃ by blue light, which is then quenched by this compound through a SET process to generate the electrophilic fluoroalkyl radical. acs.org This radical can then engage in various downstream reactions, such as addition to alkenes. thieme-connect.com

Alternatively, radical generation can occur through the formation of an electron donor-acceptor (EDA) complex. wustl.edu In this pathway, this compound (the electron acceptor) forms a complex with an electron donor molecule, which can be an amine or even the solvent. researchgate.netrsc.org This EDA complex exhibits a new absorption band that extends into the visible light region. rsc.org Upon photoexcitation, an electron is transferred from the donor to the acceptor within the complex, again leading to the cleavage of the carbon-iodine bond and formation of the ethyl difluoroacetate radical. wustl.edursc.org A significant advantage of this approach is that it can sometimes proceed without an external photocatalyst, simplifying the reaction system. wustl.edu

The following table summarizes representative examples of reactions initiated by the photoinduced generation of the ethyl difluoroacetate radical.

| Substrate | Reagent | Photocatalyst/Donor | Solvent | Product | Yield (%) |

| tert-butyl allylcarbamate | This compound | N,N-Dimethylaniline (DMA) | MeCN | Atom Transfer Radical Addition Product | 29% wustl.edu |

| 1-(tert-butyldimethylsilyl)-oxy-styrene | This compound | Acetone (B3395972) (Solvent/Donor) | Acetone | β-fluoroenone derivative | - |

| Indole (B1671886) | This compound | fac-Ir(ppy)₃ | DMSO | 3-(2,2-difluoro-2-ethoxycarbonyl-ethyl)-indole | Good thieme-connect.com |

| β-Ketoester | This compound | Phase-Transfer Catalyst / EDA Complex | Toluene | α-difluoroalkylated β-ketoester | up to 99% rsc.org |

Dual Catalytic Systems (e.g., Ir/Cu)

To further expand the synthetic utility of the photogenerated ethyl difluoroacetate radical, dual catalytic systems have been developed. These systems merge visible-light photoredox catalysis with another catalytic cycle, typically involving a transition metal like copper or nickel. nih.govresearchgate.net This synergistic approach, often termed metallaphotoredox catalysis, enables transformations that are not feasible with either catalytic system alone.

A prominent example is the use of an Iridium/Copper (Ir/Cu) dual catalytic system for cross-coupling reactions. nih.govmdpi.com In this scenario, two distinct but interconnected catalytic cycles operate concurrently.

Cycle 1: Photoredox Catalysis (Iridium) Similar to the process described previously, the iridium photocatalyst (e.g., Ir(ppy)₃) absorbs visible light and enters an excited state. It then reduces this compound (or its bromo-analogue) via a single-electron transfer to generate the ethyl difluoroacetate radical (•CF₂CO₂Et), with the photocatalyst being oxidized to an Ir(IV) species.

Cycle 2: Cross-Coupling (Copper) Simultaneously, a Cu(I) species, coordinated with a suitable ligand, undergoes oxidative addition with the photogenerated •CF₂CO₂Et radical to form a high-valent Cu(III) intermediate. This intermediate can then engage with a nucleophilic coupling partner, such as an arylboronic acid. A transmetalation step followed by reductive elimination forges a new carbon-carbon bond, delivering the final cross-coupled product and regenerating the Cu(I) catalyst. The oxidized Ir(IV) photocatalyst is reduced back to its ground state by an intermediate in the copper cycle, thus closing both catalytic loops. nih.gov

This dual catalytic strategy allows for the direct C-H difluoroalkylation of arenes and heteroarenes under very mild conditions, tolerating a wide variety of functional groups. nih.gov While many documented examples utilize the more common ethyl bromodifluoroacetate due to its stability and cost, the mechanistic principle is directly applicable to this compound, which can serve as an efficient radical precursor. acs.org

The table below presents findings from a study on Ir/Cu dual-catalyzed arylation, demonstrating the scope of this methodology with arylboronic acids and ethyl bromodifluoroacetate as the radical precursor.

| Arylboronic Acid | Ligand | Base | Product | Yield (%) |

| 4-Methoxyphenylboronic acid | dmbpy | K₂CO₃ | Ethyl 2-(4-methoxyphenyl)-2,2-difluoroacetate | 81% nih.gov |

| 4-Formylphenylboronic acid | dmbpy | K₂CO₃ | Ethyl 2-(4-formylphenyl)-2,2-difluoroacetate | 71% nih.gov |

| 4-(Trifluoromethyl)phenylboronic acid | dmbpy | K₂CO₃ | Ethyl 2-(4-(trifluoromethyl)phenyl)-2,2-difluoroacetate | 66% nih.gov |

| 3-Thiopheneboronic acid | dmbpy | K₂CO₃ | Ethyl 2,2-difluoro-2-(thiophen-3-yl)acetate | 62% nih.gov |

| Phenylboronic acid | dmbpy | K₂CO₃ | Ethyl 2,2-difluoro-2-phenylacetate | 75% nih.gov |

Data from a study using ethyl bromodifluoroacetate, illustrating the capability of the Ir/Cu dual catalytic system. nih.gov

Reactivity Profiles and Synthetic Applications of Ethyl Iododifluoroacetate

Difluoroalkylation Reactions

Difluoroalkylation reactions involving ethyl iododifluoroacetate are predominantly radical in nature. The generation of the •CF₂CO₂Et radical is typically initiated by various methods, including metal-mediated reduction, photoredox catalysis, and radical initiators. Once formed, this radical readily participates in addition reactions with unsaturated systems.

Difluoroalkylation of Alkenes and Alkynes

The addition of the •CF₂CO₂Et radical to carbon-carbon double and triple bonds is a powerful method for the synthesis of complex fluorinated molecules. These reactions can be tailored to yield different products depending on the reaction conditions and the nature of the substrate.

The addition of this compound to unactivated olefins and alkynes provides a direct route to difluoroalkylated products. These reactions often proceed via a radical chain mechanism. The process can be initiated by various means, including chemical reductants like zinc-nickel chloride hexahydrate (Zn/NiCl₂·6H₂O), radical initiators such as azobisisobutyronitrile (AIBN), or photochemically. cmu.edusoton.ac.uk

Electron paramagnetic resonance (EPR) spectroscopy studies have provided direct evidence for a radical mechanism in the addition of this compound to olefins in the presence of Zn/NiCl₂·6H₂O. cmu.edunih.gov These studies confirmed the formation of the ethoxycarbonyldifluoromethyl radical, which then adds to the olefin. cmu.edunih.gov

A novel diethylzinc-mediated radical 1,2-addition of perfluoroalkyl iodides, including this compound, to unactivated alkenes and alkynes has been developed. This method is highly efficient, leading to high conversions and product yields with minimal byproducts, and it tolerates a wide range of functional groups. acs.org Similarly, organophosphine compounds have been utilized as catalysts for the atom transfer radical addition (ATRA) of this compound to alkenes. acs.org This reaction proceeds under mild conditions with excellent chemo- and regioselectivity. acs.org

The scope of this reaction is broad, encompassing both terminal and internal alkenes, as well as cycloalkenes. researchgate.net For instance, the AIBN-initiated addition to various alkene substrates generally results in good to excellent yields of the corresponding addition products and is compatible with numerous functional groups. soton.ac.uk

Table 1: Examples of Addition of this compound to Unactivated Alkenes

| Alkene Substrate | Initiator/Catalyst | Product Yield (%) | Reference |

| 1-Tetradecene (B72687) | Zn/NiCl₂·6H₂O | Not specified | cmu.edunih.gov |

| 1-Allyl-4-methylbenzene | Organophosphine | Good | acs.org |

| Various Alkenes | AIBN | Good to Excellent | soton.ac.uk |

| Various Alkenes | Diethylzinc (B1219324) | High | acs.org |

| Styrenes | Visible Light | Good to Excellent | nih.gov |

Hydrodifluoroalkylation involves the net addition of a hydrogen atom and a difluoroalkyl group across a double or triple bond. This transformation can be achieved using this compound in the presence of a hydrogen atom source.

A catalytic method for the hydrodifluoroalkylation of unactivated olefins has been developed, which relies on a cooperative interplay of halogen- and hydrogen-atom transfer. organic-chemistry.orgnih.gov This approach is characterized by its simplicity, broad applicability, and site-selectivity, even allowing for the functionalization of complex intermediates and gaseous olefin feedstocks like ethylene (B1197577) and propene. organic-chemistry.orgnih.gov The reaction is typically carried out under photoredox conditions using a photocatalyst such as 4CzIPN, a hydrogen atom donor like adamantyl thiol (AdSH), and a base in a mixed solvent system under blue LED irradiation. organic-chemistry.org This method avoids the need for harsh conditions or stoichiometric organometallic reagents. organic-chemistry.org

Another approach involves the direct photoexcitation of this compound in the presence of an alkyne and a hydrogen source like tetrahydrofuran (B95107) (THF), which can lead to hydrodifluoroalkylation products. researchgate.net Visible light-mediated hydroperfluoroalkylation of electron-deficient alkenes has also been reported, using sodium cyanoborohydride as both a hydrogen source and a trigger for radical generation without the need for a photocatalyst. beilstein-journals.org

Table 2: Catalytic System for Hydrodifluoroalkylation of Unactivated Olefins

| Component | Role |

| This compound | Difluoroalkyl source |

| Unactivated Olefin | Substrate |

| 4CzIPN | Photocatalyst |

| Adamantyl thiol (AdSH) | Hydrogen-atom donor |

| DIPEA | Base |

| MeCN/H₂O | Solvent |

| Blue LED irradiation | Energy source |

Iodofluoroalkylation results in the simultaneous introduction of an iodine atom and a difluoroalkyl group across a C-C multiple bond. This reaction is a type of atom transfer radical addition (ATRA).

Copper powder can catalyze the addition of iododifluoroacetates to both terminal and internal alkenes, affording the corresponding iodofluoroalkylation products in good yields (65-83%). researchgate.net The reaction can be performed neat or in solvents like hexane (B92381) or benzene. researchgate.net Sodium dithionite (B78146) has also been employed to initiate the radical addition of this compound to alkenes, giving the addition products in yields ranging from 62-78%. researchgate.net

More recently, an earth-abundant and inexpensive manganese catalyst, Mn₂(CO)₁₀, has been used to facilitate the iodofluoroalkylation of unactivated alkynes and alkenes under visible light irradiation. doi.org This method is operationally simple, proceeds with high functional group tolerance, and provides a broad scope of fluoroalkylated alkyl and alkenyl iodides with excellent chemo-, regio-, and E/Z selectivities. doi.org

Furthermore, a catalyst-free approach for the iodofluoroalkylation of alkynes has been developed through the direct photoexcitation of this compound with blue LEDs. researchgate.net Depending on the solvent, this reaction can yield either iododifluoroalkylation or hydrodifluoroalkylation products. researchgate.net

Table 3: Methods for Iodofluoroalkylation of Alkenes and Alkynes

| Catalyst/Initiator | Substrate | Yield (%) | Reference |

| Copper powder | Alkenes | 65-83 | researchgate.net |

| Sodium dithionite | Alkenes | 62-78 | researchgate.net |

| Mn₂(CO)₁₀ / Visible light | Alkenes and Alkynes | Moderate to Excellent | doi.org |

| Blue LEDs (catalyst-free) | Alkynes | Good | researchgate.net |

Difluoroalkylation of Carbonyl Compounds and Their Derivatives

The reaction of this compound with carbonyl compounds, particularly through the Reformatsky reaction, is a cornerstone for the synthesis of α,α-difluoro-β-hydroxy esters.

The Reformatsky reaction involves the reaction of an α-halo ester with a carbonyl compound in the presence of a metal, typically zinc, to form a β-hydroxy ester. researchgate.net When this compound is used, this reaction provides access to valuable α,α-difluoro-β-hydroxy esters. The reaction proceeds via an organozinc intermediate, often referred to as a Reformatsky reagent. researchgate.net

Two main protocols have been developed for the enantioselective Reformatsky reaction of this compound with ketones to create a quaternary carbon center. rsc.orgle.ac.uk The traditional two-step method involves pre-forming the Reformatsky reagent from this compound and zinc dust, which then reacts with the ketone in the presence of a chiral ligand. rsc.orgle.ac.uk This approach gives good yields and enantioselectivities (75-84% ee) with aromatic ketones. le.ac.ukgrafiati.com

A more convenient one-pot protocol utilizes diethylzinc to generate the difluorinated Reformatsky reagent in situ. rsc.orgle.ac.uk This method often provides even higher enantioselectivities (80-91% ee) and good yields with a range of alkyl aryl ketones. rsc.orgle.ac.uk The use of chiral amino alcohols, such as (1R,2S)-1-phenyl-2-(1-pyrrolidinyl)-1-propanol, as ligands is crucial for achieving high enantioselectivity. rsc.orgresearchgate.net This one-pot procedure can be performed at lower temperatures and in shorter reaction times compared to the traditional two-step process. le.ac.ukgrafiati.com

The Barbier-type reaction, which is mechanistically similar to the Reformatsky reaction, generates the organometallic species in situ. wikipedia.orgresearchgate.net Zinc-promoted Barbier-type additions of methyl 2,2-dihalocarboxylates to carbonyl compounds are well-established. researchgate.net

Table 4: Comparison of Protocols for Enantioselective Reformatsky Reaction of this compound with Aromatic Ketones

| Protocol | Zinc Source | Key Features | Yield (%) | Enantiomeric Excess (ee, %) | Reference |

| Two-step | Zinc dust | Pre-formation of Reformatsky reagent | 63-99 | 75-84 | le.ac.ukgrafiati.com |

| One-pot | Diethylzinc | In situ generation of reagent, shorter reaction time | 62-90 | 81-91 | rsc.orgle.ac.ukgrafiati.com |

Difluoroalkylation of Heteroarenes and Aromatic Systems

The introduction of the difluoroacetate (B1230586) group into heteroaromatic and aromatic systems is of significant interest due to the unique properties that fluorine atoms can impart to bioactive molecules. This compound serves as a key reagent in these transformations, primarily through radical-based C-H functionalization strategies.

Direct C-H difluoroalkylation of heteroarenes and aromatic compounds with this compound can be achieved under various catalytic conditions. These methods often involve the generation of the ethoxycarbonyldifluoromethyl radical, which then adds to the aromatic ring.

Copper-mediated C-H oxidative difluoromethylation of heteroarenes has been developed using TMSCF₂H as the difluoromethyl source. chinesechemsoc.org The regioselectivity of this reaction is often dictated by the acidity of the C-H bond on the heteroaromatic ring, with the CF₂H group being introduced at the more acidic position. chinesechemsoc.org This suggests that deprotonation of the C-H bond is a key step in the mechanism. chinesechemsoc.org

Palladium-catalyzed coupling of aryl boronic acids with difluorocarbene precursors, such as BrCF₂CO₂Et, also provides a route to difluoromethylated arenes. chinesechemsoc.org This reaction proceeds smoothly to give the desired products in good yields. chinesechemsoc.org

Furthermore, visible-light-induced methods have been employed for the difluoroalkylation of aromatic systems. For instance, the photochemical aromatic perfluoroalkylation of α-cyano aryl acetates has been demonstrated. acs.org This reaction proceeds via the formation of an electron donor-acceptor (EDA) complex between the substrate and the fluoroalkyl iodide, which is activated by visible light. acs.org

Table 3: C-H Functionalization Strategies for Difluoroalkylation

| Method | Reagent/Catalyst | Substrate | Key Feature |

|---|---|---|---|

| Copper-mediated C-H oxidative difluoromethylation | TMSCF₂H | Heteroarenes | Regioselective at the more acidic C-H bond |

| Palladium-catalyzed cross-coupling | BrCF₂CO₂Et | Aryl boronic acids | Good yields |

| Photochemical aromatic perfluoroalkylation | Fluoroalkyl iodide | α-Cyano aryl acetates | Visible-light-induced EDA complex formation |

Difluoroalkylation of Hydrazones

The difluoroalkylation of hydrazones using this compound provides a pathway to α,α-difluoro-substituted carbonyl compounds and their derivatives. This transformation can proceed through a radical pathway, where the difluoroacetyl radical adds to the carbon-nitrogen double bond of the hydrazone.

While direct difluoroalkylation of hydrazones with this compound is a specific application, related transformations provide insight into the potential reactivity. For example, gem-difluoromethylenation of hydrazones has been achieved using difluorocarbene sources like TMSCF₃ and TMSCF₂Br under transition metal-free conditions. chinesechemsoc.org This reaction transforms a variety of hydrazones into the corresponding 1,1-difluoroalkenes. chinesechemsoc.org

More directly relevant is the use of this compound in radical reactions. The ethoxycarbonyldifluoromethyl radical generated from this compound can be trapped by various radical acceptors. cmu.edu This reactivity can be harnessed for the difluoroalkylation of hydrazones, which can act as radical acceptors. The resulting radical intermediate would then need to undergo further transformation, such as hydrogen atom abstraction or reduction, to afford the final product.

Cyclization and Annulation Reactions

This compound is also a valuable precursor for the synthesis of fluorinated cyclic structures, such as α,α-difluoro-γ-butyrolactones, through cyclization and annulation reactions.

The synthesis of α,α-difluoro-γ-butyrolactones can be achieved through a radical cyclization pathway involving the addition of the difluoroacetyl radical, generated from this compound, to an alkene.

One method involves the atom transfer radical addition (ATRA) of this compound to alkenes, catalyzed by organophosphine compounds. acs.org This reaction proceeds under mild conditions with excellent functional group tolerance and high chemo- and regioselectivity. acs.org The initial addition of the ethoxycarbonyldifluoromethyl radical to the alkene is followed by an intramolecular cyclization to form the γ-lactone ring.

Another approach utilizes a copper-catalyzed tandem radical cyclization. This method provides a convenient and straightforward strategy for the synthesis of α,α-difluoro-γ-lactam derivatives, and a similar strategy can be envisioned for the synthesis of the corresponding lactones. researchgate.net

Furthermore, cyclopentane (B165970) derivatives containing the CF₂CO₂Et group have been synthesized via a combination of a Reformatsky reaction and a subsequent radical cyclization. researchgate.net This highlights the versatility of this compound in multistep synthetic sequences leading to complex cyclic molecules.

Table 4: Synthesis of α,α-Difluoro-γ-butyrolactones

| Method | Catalyst/Reagent | Key Features |

|---|---|---|

| Organophosphine-catalyzed ATRA | Organophosphine compounds | Mild conditions, high chemo- and regioselectivity |

| Copper-catalyzed tandem radical cyclization | Copper/amine catalyst | Convenient and straightforward |

| Reformatsky reaction followed by radical cyclization | Zinc, radical initiator | Multistep sequence to complex cyclic molecules |

Spirocyclization Reactions (e.g., Spirohexadienones, Azaspirodecane)

This compound is a valuable reagent for initiating spirocyclization reactions, leading to the formation of complex spirocyclic frameworks. These reactions often proceed through a radical-mediated pathway, where the difluoroacetyl radical, generated from this compound, adds to a suitable acceptor, followed by an intramolecular cyclization.

One notable application is the synthesis of difluoromethylated spiro[5.5]trienones. This transformation can be achieved through a copper-catalyzed cascade radical addition and dearomative spirocyclization of biaryl ynones. mdpi.com In this process, the difluoroalkyl radical is generated and adds to the alkyne moiety, initiating a cyclization cascade that results in the formation of the spirocyclic structure. mdpi.com

Furthermore, this compound has been employed in the synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives. This is accomplished via a copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. researchgate.net The reaction proceeds through the addition of the difluoroacetyl radical to the acrylamide, followed by an intramolecular cyclization onto the aromatic ring to construct the spirocyclic core. researchgate.net This method has been shown to be effective for gram-scale synthesis and allows for diverse transformations of the resulting spiro products. researchgate.net

Carbocyclization and Heterocycle Annulation (e.g., Difluorinated Quinoline-2,4-diones, 3,3-Difluoro-γ-lactams)

This compound is a key reagent in carbocyclization and heterocycle annulation reactions, enabling the synthesis of various difluorinated cyclic and heterocyclic compounds. These reactions often involve the generation of a difluoroacetyl radical which then participates in cyclization cascades.

A significant application is the synthesis of 3,3-difluoro-γ-lactams . One method involves a diethylzinc-mediated radical (3 + 2) cycloaddition of vinyl azides with this compound. acs.orgacs.org This reaction demonstrates good functional group tolerance and a broad substrate scope, providing access to a variety of 3,3-difluoro-γ-lactam derivatives with an O-substituted quaternary carbon center in moderate to good yields. acs.orgacs.org The reaction is initiated by the generation of an ethyl radical from diethylzinc and trace oxygen, which then abstracts an iodine atom from this compound to form the crucial ethyl difluoroacetate radical. acs.org Another approach to these lactams is through the copper-catalyzed cyclization of N-allylhalodifluoroacetamides. acs.org

The synthesis of difluorinated quinoline-2,4-diones has also been achieved using this compound. A copper-catalyzed direct difluoromethylation of activated alkenes, such as N-arylacrylamides, leads to the formation of these heterocyclic structures through a difluoromethyl radical addition followed by cyclization. mdpi.comacs.org This transformation can also be induced by visible light photoredox catalysis. mdpi.com The reaction mechanism involves the addition of the difluoroacetyl radical to the alkene, followed by an intramolecular cyclization to form the quinoline-2,4-dione scaffold. mdpi.com

Additionally, this compound participates in iodine radical-mediated cascade [3 + 2] carbocyclization reactions of ene-vinylidenecyclopropanes. rsc.org Visible light irradiation of this compound generates an iodine radical, which adds to the ene-vinylidenecyclopropane to initiate a cascade of intramolecular cyclization and ring-opening events, ultimately leading to the formation of polycyclic products. rsc.org

Multi-Component Coupling Reactions (MCRs)

This compound has been successfully utilized in multi-component coupling reactions (MCRs), offering an efficient pathway to complex molecules in a single step. These reactions often involve the generation of the difluoroacetyl radical, which then participates in a cascade of intermolecular and intramolecular events.

One example is the rhodium-catalyzed three-component coupling reaction to synthesize chiral β-amino esters. jst.go.jp While the primary example uses ethyl bromoacetate, the principles can be extended to fluorinated analogues. In a related context, a one-pot, three-component imino-Reformatsky reaction has been developed, which could potentially be adapted for this compound. jst.go.jp

Copper-catalyzed three-component reactions involving the difluoroalkylation-arylation of enamides have also been reported. researchgate.net This method tolerates a variety of arylboronic acids and difluoroalkyl bromides, and even the less reactive chlorodifluoroacetate, suggesting the potential for this compound to be used in similar transformations. researchgate.net

Furthermore, visible-light-induced, three-component reactions have been developed for the synthesis of allenylnitriles. rsc.org Although the primary examples may not use this compound directly, the radical-based mechanism suggests its potential applicability in similar multi-component processes.

Substrate Scope and Functional Group Tolerance in Various Transformations

The utility of this compound in organic synthesis is significantly enhanced by its compatibility with a wide range of substrates and functional groups across various transformations.

In radical (3 + 2) cycloadditions for the synthesis of 3,3-difluoro-γ-lactams, the reaction demonstrates broad substrate scope, accommodating both α-aryl and alkyl vinyl azides. acs.orgacs.org It also exhibits good tolerance for various functional groups. acs.orgacs.org

The copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides to form 2-azaspiro[4.5]decane derivatives also shows good functional group tolerance. researchgate.net

Organophosphine-catalyzed atom transfer radical addition and Heck-type reactions of alkenes with this compound proceed under mild conditions with excellent functional group tolerance and high chemo- and regioselectivities. acs.org

In visible-light-promoted cross-coupling reactions with silyl (B83357) enol ethers to synthesize β-fluoroenones, this compound shows excellent functional group tolerance. researchgate.net This protocol is also applicable to the synthesis of α,β-polyfluoroenones. researchgate.net

The AIBN-initiated radical addition of this compound to a variety of alkene substrates generally results in good to excellent yields, and various functional groups are tolerated under these reaction conditions. researchgate.net

Copper-catalyzed difluoroalkylation reactions also exhibit a broad substrate scope. For instance, the difluoroalkylation of methylenecyclopropanes with bromodifluorinated acetates and acetamides proceeds smoothly with various substrates. mdpi.com Similarly, the intramolecular oxydifluoroalkylation of hydroxyl-containing alkenes is compatible with other functionalized difluoroalkylated bromides. mdpi.com The selective C-H difluoroalkylation of coumarins also demonstrates good functional group tolerance for both the coumarin (B35378) and the difluoroalkylation reagent. nih.gov

Stereoselective and Enantioselective Transformations

This compound is a valuable reagent in stereoselective and enantioselective transformations, enabling the synthesis of chiral fluorine-containing molecules.

Diastereoselectivity in Radical Additions

The radical addition of this compound can proceed with a high degree of diastereoselectivity. For instance, the triethylborane-mediated addition of the EtO₂CCF₂- group to chiral imide enolates has been shown to be diastereoselective. acs.org Furthermore, high diastereoselectivity has been observed in the perfluoroalkylation of homochiral sulfinimines, leading to the corresponding perfluoroalkyl sulfinamides. researchgate.net

Enantioselective Induction in C-C Bond Formation

Significant progress has been made in the enantioselective introduction of the difluoroacetate moiety using this compound.

An enantioselective Reformatsky reaction of this compound with ketones has been developed. grafiati.comrsc.org Using a chiral ligand, this reaction can produce α,α-difluoro-β-hydroxy esters with high enantiomeric excesses. grafiati.com A one-step protocol using diethylzinc activation has proven to be particularly effective, affording high yields and enantiomeric excesses (81-91% ee). grafiati.com This method has also been successfully applied to aromatic ketones. grafiati.com

Cooperative photoredox and nickel catalysis has enabled the efficient and enantioselective radical difluoroalkylation of β-ketoesters. acs.org This method provides access to Rf-containing quaternary stereocenters in good yields and with high enantiomeric ratios (up to 95:5 er) using this compound as the radical source under very mild conditions. acs.org

The enantioselective α-difluoromethylation of aldehydes has also been reported using photoredox catalysis and this compound. harvard.edu

Below is a table summarizing some of the enantioselective transformations involving this compound:

| Reaction Type | Substrate | Catalyst/Reagent | Product | Enantiomeric Excess (ee) / Enantiomeric Ratio (er) |

| Enantioselective Reformatsky Reaction | Ketones | Diethylzinc, Chiral Ligand | α,α-Difluoro-β-hydroxy esters | 81-91% ee grafiati.com |

| Radical Difluoroalkylation | β-Ketoesters | Photoredox/Nickel Catalysis | Rf-containing quaternary stereocenters | up to 95:5 er acs.org |

| α-Difluoromethylation | Aldehydes | Photoredox Catalysis | α-Difluoromethylated products | Not specified harvard.edu |

Advanced Synthetic Applications and Derivatives Utilizing Ethyl Iododifluoroacetate

Synthesis of Complex Fluorinated Building Blocks and Intermediates

Ethyl iododifluoroacetate serves as a cornerstone for the synthesis of a variety of complex fluorinated building blocks, which are crucial precursors for more elaborate molecules in materials science and medicinal chemistry. researchgate.netsioc-journal.cnnih.gov Its ability to generate the ethoxycarbonyldifluoromethyl radical under various conditions—such as with metallic reductants like copper or zinc, or through photoredox catalysis—underpins its versatility. cmu.edumdpi.com

One significant application is in the synthesis of fluorinated heterocyclic compounds. For instance, N-substituted-3-fluoropyrrole derivatives have been prepared using this compound as a key starting material. The synthesis involves a copper-catalyzed addition to vinyl trimethylsilane, followed by reduction and cyclization with primary amines to form the fluorinated pyrrole (B145914) ring system. koreascience.or.kr

Another key area is the construction of β-fluoroenones. A visible-light-promoted, metal-free cross-coupling reaction between this compound and silyl (B83357) enol ethers provides access to these valuable building blocks. researchgate.net This transformation is mediated by non-covalent interactions and demonstrates excellent functional group tolerance and operational simplicity. researchgate.net The resulting β-fluoroenones are versatile intermediates, as the monofluoroalkene motif they contain is a recognized peptide bond mimic in drug development. researchgate.netresearchgate.net

The reagent is also instrumental in creating α,α-difluoro-γ-lactones, which are structural motifs of interest due to the prevalence of γ-lactones in biologically active molecules. cas.cn Radical (3+2) cycloaddition reactions mediated by diethylzinc (B1219324) between vinyl azides and this compound efficiently produce 3,3-difluoro-γ-lactam derivatives, which are nitrogen analogues of these lactones. acs.orgresearchgate.net

The following table summarizes selected examples of complex fluorinated building blocks synthesized using this compound.

| Building Block Class | Synthetic Method | Key Reactants | Catalyst/Mediator | Ref. |

| β-Fluoroenones | Visible-light promoted cross-coupling | Silyl enol ethers | Visible light (metal-free) | researchgate.net |

| N-Substituted-3-fluoropyrroles | Addition-cyclization sequence | Vinyl trimethylsilane, Primary amines | Cu(0), DIBAL-H | koreascience.or.kr |

| 3,3-Difluoro-γ-lactams | Radical (3+2) cycloaddition | Vinyl azides | Diethylzinc (Et₂Zn) | acs.org |

| Difluoroalkylated Isoquinolines | Radical cyclization | Vinyl isocyanides | Copper/B₂pin₂ | mdpi.com |

| α,α-Difluoro-γ-butyrolactones | Radical addition-lactonization | Alkenes | Not specified | cas.cn |

Application in the Synthesis of Pharmaceutical and Agrochemical Intermediates

The introduction of fluorine atoms into bioactive molecules can significantly enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated compounds highly sought after in the pharmaceutical and agrochemical industries. researchgate.netlookchem.comacs.org this compound is a key reagent for accessing fluorinated intermediates used in the development of new therapeutic agents and crop protection chemicals. researchgate.netlookchem.com

The difluoromethylene group (CF₂) is particularly valuable as it can act as an isosteric and isopolar replacement for an oxygen atom or a carbonyl group, potentially altering the biological activity of a parent molecule. cmu.educas.cn this compound provides a direct route to install the -CF₂CO₂Et group, which can be further elaborated into various functional groups required for active pharmaceutical ingredients (APIs).

A notable example is the synthesis of 3,3-difluoro-γ-lactam derivatives. acs.org These structures are important scaffolds in medicinal chemistry. A diethylzinc-mediated radical reaction of vinyl azides with this compound allows for the efficient assembly of these lactams, which can serve as precursors to novel drug candidates. acs.org Similarly, α,α-difluoro-γ-lactones, synthesized via reactions involving this compound, are intermediates for biologically active molecules. cas.cn

The reagent has also been used in copper-catalyzed reactions to produce difluoroacyl-substituted nitriles and difluoroalkylated isoquinolines, which are considered potentially useful fluoro-organic intermediates for drug discovery. mdpi.com Furthermore, its application extends to the synthesis of fluorinated amino acid derivatives, providing pathways to new peptide-based therapeutics. researchgate.net The synthesis of 3-fluorinated oxindoles, another privileged scaffold in medicinal chemistry, can be achieved using this compound as a difluorocarbene precursor, although other reagents sometimes provide higher yields. chinesechemsoc.org

The table below highlights specific intermediates synthesized using this compound with relevance to the pharmaceutical and agrochemical sectors.

| Intermediate Type | Synthetic Application | Reaction Type | Ref. |

| 3,3-Difluoro-γ-lactams | Precursors for novel pharmaceuticals | Diethylzinc-mediated radical (3+2) cycloaddition | acs.org |

| α,α-Difluoro-γ-lactones | Intermediates for biologically active compounds | Radical addition/lactonization of alkenes | cas.cn |

| Fluorinated Amino Acids | Building blocks for medicinal chemistry and life sciences | Radical addition and further transformation | researchgate.net |

| Difluoroalkylated Uracils | Synthesis of potential pharmaceuticals and agrochemicals | Visible-light-induced reaction | researchgate.net |

| Aryldifluorophosphonates | Compounds of interest in life science | Copper-catalyzed cross-coupling | acs.org |

Late-Stage Functionalization of Complex Molecules

Late-stage functionalization (LSF) is a powerful strategy in drug discovery that involves modifying complex, biologically active molecules at a late step in their synthesis. This approach allows for the rapid generation of analogues for structure-activity relationship (SAR) studies without the need for de novo synthesis. This compound is an effective reagent for LSF, enabling the introduction of the difluoroacetate (B1230586) group into intricate molecular scaffolds. mdpi.com

The utility of this compound in LSF stems from the relatively mild conditions under which the ethoxycarbonyldifluoromethyl radical can be generated. researchgate.net Visible-light-mediated protocols, often proceeding without a metal catalyst, are particularly advantageous as they are typically compatible with a wide range of sensitive functional groups present in complex molecules like pharmaceuticals and natural products. researchgate.netdntb.gov.uadp.tech

For example, a diethylzinc-mediated cycloaddition of vinyl azides with this compound has demonstrated its utility in the late-stage structural modification of various pharmaceutical compounds. acs.org This highlights the reaction's good functional group tolerance and operational simplicity. acs.org Similarly, catalyst-free, visible-light-mediated protocols have been developed that allow for the late-stage functionalization of bioactive molecules. researchgate.net These methods offer the potential to modify existing drugs or natural products to improve their properties. dntb.gov.ua

The ability to perform these transformations on complex substrates showcases the robustness of the methodologies developed around this compound. This approach provides a direct and efficient way to access novel fluorinated analogues of established bioactive compounds, accelerating the drug discovery process. mdpi.comacs.org

Emerging Trends and Future Research Directions

Sustainable and Green Chemistry Methodologies

The principles of green chemistry are increasingly influencing the design of synthetic routes involving ethyl iododifluoroacetate. Researchers are actively pursuing methods that minimize environmental impact by focusing on milder reaction conditions, maximizing atom economy, and utilizing greener solvents and catalyst systems.

Development of Mild Reaction Conditions and High Atom Economy

A significant trend in the utilization of this compound is the move towards reactions that proceed under mild conditions, often initiated by visible light or employing organocatalysts. researchgate.netfigshare.comnih.govacs.org These approaches offer several advantages over traditional methods that may require harsh reagents or high temperatures.

Visible-light-promoted reactions, for instance, have emerged as a powerful tool for generating difluoroalkyl radicals from this compound under gentle conditions. researchgate.netrsc.org These reactions often exhibit excellent functional group tolerance, allowing for the late-stage functionalization of complex molecules. researchgate.net One notable example is the cross-coupling of this compound with silyl (B83357) enol ethers to synthesize β-fluoroenones, a transformation mediated by non-covalent interactions and promoted by visible light. researchgate.netdntb.gov.ua This protocol is characterized by its operational simplicity and the ability to be scaled up to gram quantities. researchgate.net

Organophosphine-catalyzed reactions have also been developed for the atom transfer radical addition (ATRA) and Heck-type reactions of this compound with alkenes. figshare.comnih.govacs.org These reactions proceed with high chemo- and regioselectivity under mild conditions. figshare.comnih.govacs.org The mechanism is thought to involve noncovalent interactions between the organophosphine catalyst and the carbon-iodine bond of this compound. figshare.comnih.govacs.org